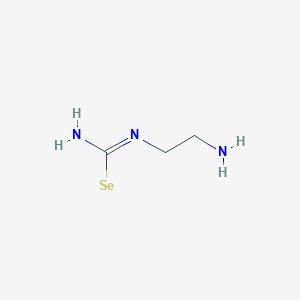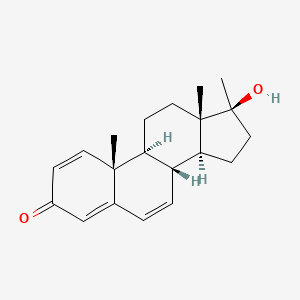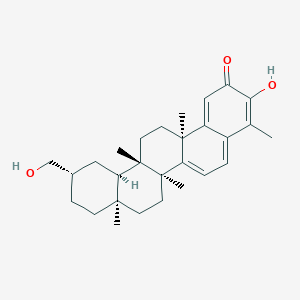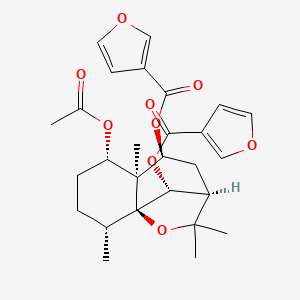
3,12-Dihydroxylauric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,12-dihydroxylauric acid is a dihydroxy monocarboxylic acid that consists of lauric (dodecanoic) acid bearing two hydroxy substituents at positions 3 and 12. It is an omega-hydroxy fatty acid, a 3-hydroxy fatty acid, a dihydroxy monocarboxylic acid and a medium-chain fatty acid. It derives from a dodecanoic acid. It is a conjugate acid of a 3,12-dihydroxylaurate.
Wissenschaftliche Forschungsanwendungen
Dehydration Mechanisms in Heteropolyacids
Research by Essayem et al. (2001) explored dehydration mechanisms in heteropolyacids, providing insights relevant to understanding the behavior of compounds like 3,12-dihydroxylauric acid under certain conditions. This study focused on the structural transformations in heteropolyacids during dehydration, which is essential for applications in catalysis and material science (Essayem et al., 2001).
Hyperdispersants in Non-Aqueous Media
Zhou Duan-wen (2005) investigated N-(polyhydroxylauric acid ester)-carbonyl-3-dimethylaminopropamine, a hyperdispersant derived from 12-hydroxylauric acid. This research is significant for the development of advanced dispersants in non-aqueous media, such as in paint and coating industries (Zhou Duan-wen, 2005).
Biosynthetic Pathways for Hydroxyacids
A study by Chen and Huang (2017) on the metabolic engineering of Corynebacterium glutamicum for 3-hydroxypropionic acid production highlights the potential of using similar biosynthetic pathways for compounds like this compound. These pathways are crucial for producing platform chemicals from renewable resources (Chen & Huang, 2017).
Production and Applications of Hydroxyacids
Research by Ren et al. (2005) on polyhydroxyalkanoates as a source of chiral hydroxyalkanoic acids sheds light on the potential of this compound in the production of biodegradable polymers and its use as a chiral starting material in various industries. This research emphasizes the versatility of hydroxyacids in different industrial applications (Ren et al., 2005).
Microbial Degradation and Biodegradability
The study of microbial degradation of polyhydroxyalkanoates by Volova et al. (2017) provides insights into the biodegradability of compounds like this compound. Understanding how microbial communities interact with such compounds is crucial for their application in environmental biotechnology (Volova et al., 2017).
Eigenschaften
Molekularformel |
C12H24O4 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3,12-dihydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O4/c13-9-7-5-3-1-2-4-6-8-11(14)10-12(15)16/h11,13-14H,1-10H2,(H,15,16) |
InChI-Schlüssel |
JGEFOCOPBYAGDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(CC(=O)O)O)CCCCO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


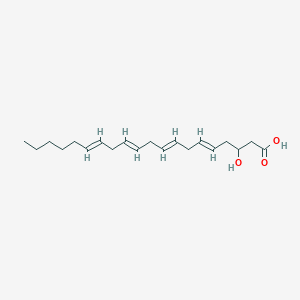
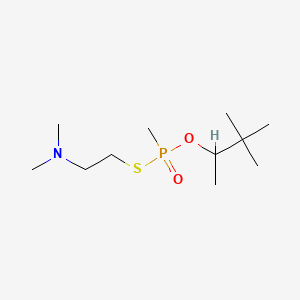
![6-[2-[3-(2-Chlorophenyl)-4-oxo-6-fluoro-3,4-dihydroquinazoline-2-yl]ethenyl]-2-pyridinecarbonitrile](/img/structure/B1258517.png)


